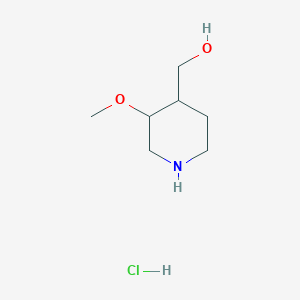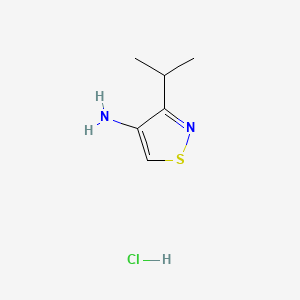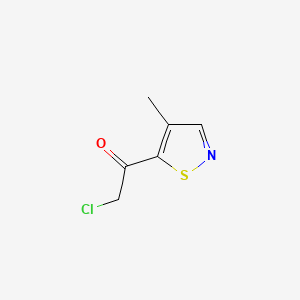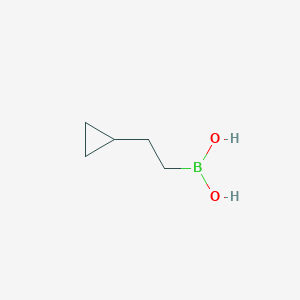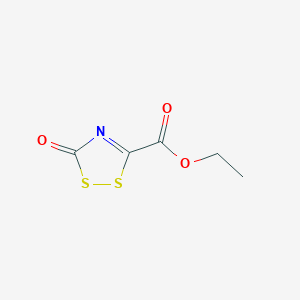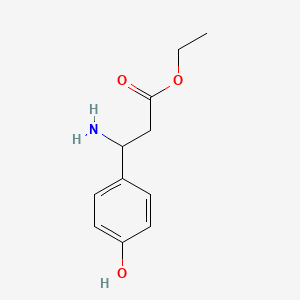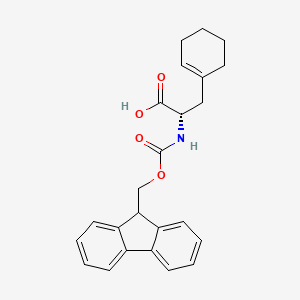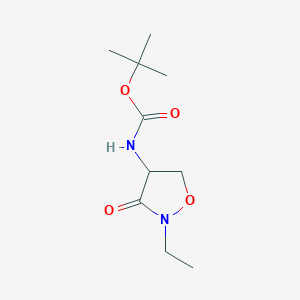
4-(Boc-amino)-2-ethylisoxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an oxazolidinone ring, and a carbamate functional group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or oxazolidinone moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: The major products are typically oxidized derivatives of the oxazolidinone ring.
Reduction: The major products are reduced forms of the carbamate or oxazolidinone moieties.
Substitution: The major products are substituted derivatives at the carbamate or oxazolidinone positions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and can be used in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in biochemical assays.
Medicine: In the pharmaceutical industry, tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The oxazolidinone ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-ethylenediamine: A compound with a similar carbamate protecting group but different structural features.
tert-Butyl N-(2-oxoethyl)carbamate: Another carbamate compound with an oxoethyl group instead of an oxazolidinone ring.
Uniqueness: tert-Butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate is unique due to the presence of the oxazolidinone ring, which imparts distinct reactivity and binding properties. This structural feature differentiates it from other carbamate compounds and enhances its utility in various applications.
Propiedades
Fórmula molecular |
C10H18N2O4 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-5-12-8(13)7(6-15-12)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14) |
Clave InChI |
WJYMOTGXFBLPOJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(CO1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)
